molecular formula C10H7F3N2O3 B2504947 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate CAS No. 1429485-53-9

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate

Cat. No.: B2504947
CAS No.: 1429485-53-9
M. Wt: 260.172
InChI Key: KFMLXTCNLMVPRF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a useful research compound. Its molecular formula is C10H7F3N2O3 and its molecular weight is 260.172. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate and its derivatives have been studied extensively for their molecular structures and crystallography. The compound, along with its various derivatives, exhibits a planar molecular structure, often forming dihedral angles with attached benzene rings. This characteristic plays a crucial role in the formation of intermolecular hydrogen bonds, contributing to the stability of its crystal structure. These properties are crucial for understanding the compound's interactions in different states and can be instrumental in fields like material sciences and pharmacology. For example, the title compound's asymmetric unit consists of four crystallographically independent molecules, with the 1,2,3-oxadiazole rings forming distinct dihedral angles with their attached benzene rings. These structures are stabilized through intermolecular hydrogen bonds, forming sheets parallel to specific planes within the crystal structure (Fun et al., 2011).

Luminescence and Fluorescence

The compound's derivatives exhibit luminescence and fluorescence properties, making them potential candidates for use in optical materials and sensors. For instance, 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with metals like Zinc(II) and Copper(II) have been synthesized, showing emission maxima ranging from λ = 332 to 490 nm. These compounds' high luminescence quantum yield makes them interesting for applications in light-emitting devices and fluorescence-based sensors (Mikhailov et al., 2016).

Corrosion Inhibition

One of the derivative compounds, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrates excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, with efficiencies exceeding 96.19%. This indicates the potential of these compounds in industrial applications, particularly in protecting metal surfaces from corrosion, thereby extending the lifespan and reliability of machinery and infrastructure (Bouklah et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves the reaction of 4-methoxybenzohydrazide with trifluoroacetic anhydride to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate, which is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": ["4-methoxybenzohydrazide", "trifluoroacetic anhydride", "sodium hydroxide"], "Reaction": ["Step 1: React 4-methoxybenzohydrazide with trifluoroacetic anhydride in the presence of a catalyst to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate.", "Step 2: Treat the intermediate product with sodium hydroxide to obtain the final product, 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate."] }

CAS No.

1429485-53-9

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.172

IUPAC Name

3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3

InChI Key

KFMLXTCNLMVPRF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-]

solubility

not available

Origin of Product

United States

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